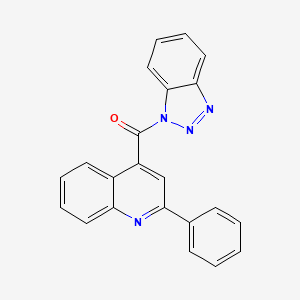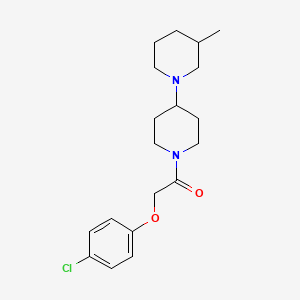![molecular formula C28H36N2 B10884712 N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine: is a complex organic compound featuring a piperidine ring substituted with benzyl, bicyclo[221]hept-5-en-2-ylmethyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, benzyl chloride, and bicyclo[2.2.1]hept-5-en-2-ylmethanol.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the double bond in the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, converting it to a saturated bicyclo[2.2.1]heptane derivative.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzaldehyde, phenylacetaldehyde.
Reduction: Saturated bicyclo[2.2.1]heptane derivatives.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential ligand in catalytic systems for asymmetric synthesis.
Material Science: Its derivatives can be used in the synthesis of novel polymers with specific mechanical properties.
Biology
Pharmacology: Investigated for its potential as a central nervous system agent due to its structural similarity to known psychoactive compounds.
Biochemistry: Used in studies involving receptor binding and enzyme inhibition.
Medicine
Drug Development: Potential lead compound for developing new therapeutic agents targeting neurological disorders.
Diagnostics: Could be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects primarily through interactions with central nervous system receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group provides rigidity, potentially enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl and phenylethyl groups, resulting in different pharmacological properties.
N-phenylethylpiperidine: Similar but without the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, affecting its binding and activity profile.
N-benzyl-N-(2-phenylethyl)piperidin-4-amine: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, altering its chemical reactivity and applications.
Uniqueness
The presence of the bicyclo[2.2.1]hept-5-en-2-ylmethyl group in N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine imparts unique steric and electronic properties, enhancing its potential as a ligand in catalysis and its specificity in biological applications.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C28H36N2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-benzyl-1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C28H36N2/c1-3-7-23(8-4-1)13-18-30(21-24-9-5-2-6-10-24)28-14-16-29(17-15-28)22-27-20-25-11-12-26(27)19-25/h1-12,25-28H,13-22H2 |
InChI Key |
HRDKAWLNZHWKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4CC5CC4C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)


![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)

